N-(2-(dimethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(2-(dimethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazine core. Key structural elements include:
- 8-(4-Fluorophenyl) substituent: Enhances hydrophobicity and electronic interactions via the electron-withdrawing fluorine atom .
- N-(2-(dimethylamino)ethyl) carboxamide group: Improves aqueous solubility due to the tertiary amine, which can undergo protonation under physiological conditions .
- 4-Oxo group: Contributes to hydrogen bonding and metabolic stability .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O2/c1-21(2)8-7-18-14(24)13-15(25)23-10-9-22(16(23)20-19-13)12-5-3-11(17)4-6-12/h3-6H,7-10H2,1-2H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINJPDOTYJUTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure that includes a tetrahydroimidazo-triazine core. The presence of a dimethylaminoethyl group and a fluorophenyl moiety suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 336.36 g/mol |
| LogP | 2.1 |
| Solubility | Soluble in DMSO |
| pKa | 8.5 |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, in vitro studies have shown that modifications of the imidazo-triazine scaffold can lead to enhanced cytotoxicity against various cancer cell lines.
Case Study: In Vitro Evaluation
A study evaluated the anticancer activity of related compounds against human lung (A549), colon (HCT116), and breast (MCF7) cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 10 to 25 µM, suggesting significant anticancer potential .
The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation via cell cycle arrest at the G2/M phase. Additionally, compounds may exert their effects by modulating key signaling pathways involved in tumor growth and metastasis.
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary assessments indicate effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Toxicological Profile
While exploring the biological activities, it is crucial to assess the toxicological profile of the compound. Studies indicate that compounds with similar structures can exhibit toxicity at higher concentrations; however, specific data on this compound remains limited.
Safety Assessment
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares structural features and properties of the target compound with analogs from the evidence:
Research Findings and Data Tables
Comparative Reactivity (Adapted from )
| Compound | Dominant Reaction | Reactivity Site |
|---|---|---|
| Target Compound | Nucleophilic substitution | Carboxamide nitrogen |
| 8-(4-Ethoxyphenyl) analog | Electrophilic substitution | Ethoxyphenyl ring |
| N-(2,6-Difluorobenzyl) analog | Cycloaddition | Fluorinated benzyl |
Solubility and Molecular Weight Comparison
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:
- Cyclization : Formation of the imidazo-triazine core under controlled temperatures (e.g., 80–100°C) using polar aprotic solvents like DMF or THF .
- Carboxamide Coupling : Activation of the carboxylic acid group (e.g., via HATU or EDCI) followed by reaction with 2-(dimethylamino)ethylamine.
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., acetonitrile/water) is essential for isolating the pure compound .
Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Verify the presence of the 4-fluorophenyl group (aromatic protons at δ 7.2–7.4 ppm), the dimethylaminoethyl sidechain (N-CH2-CH2-N(CH3)2 protons at δ 2.2–3.0 ppm), and the oxo group (C=O at ~170 ppm in 13C NMR) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and tertiary amine vibrations (N-CH3 at ~2800 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the exact molecular weight (e.g., C17H20FN5O2: calculated 377.16 g/mol) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity at the oxo and fluorophenyl moieties .
- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Prioritize derivatives with stronger binding affinities (ΔG < -8 kcal/mol) and favorable ADMET profiles .
- Case Study : For analogous triazolopyrimidines, fluorination at the phenyl ring improved metabolic stability by reducing CYP450 interactions .
Q. How should researchers resolve contradictions in biological assay data (e.g., inconsistent IC50 values across studies)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO < 0.1%).
- Data Normalization : Use internal standards (e.g., staurosporine for kinase assays) and validate with orthogonal methods (e.g., SPR for binding affinity) .
- Statistical Analysis : Apply ANOVA or non-parametric tests to identify outliers. For example, batch-to-batch purity variations (>95% vs. <90%) can significantly alter IC50 values .
Q. What strategies are effective in improving solubility and bioavailability without compromising target affinity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the dimethylaminoethyl sidechain to enhance aqueous solubility .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates.
- Lipophilicity Adjustment : Replace the 4-fluorophenyl group with a pyridyl moiety (ClogP reduction from 2.8 to 1.5) while maintaining π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
